S-Methyldihydroziprasidone is classified as an antipsychotic drug. It is a derivative of ziprasidone, which is known for its dual action on serotonin and dopamine receptors. The International Union of Pure and Applied Chemistry (IUPAC) name for ziprasidone is 1-(2-{4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl}ethyl)-imidazolidinone, with the molecular formula C24H26ClFN4O and a molar mass of 440.94 g/mol .
The synthesis of S-Methyldihydroziprasidone involves several steps that typically include the formation of key intermediates through various chemical reactions. The general synthetic pathway includes:
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and ensure purity .
The molecular structure of S-Methyldihydroziprasidone features a complex arrangement that includes:
S-Methyldihydroziprasidone undergoes various chemical reactions that can impact its efficacy:
Understanding these reactions is crucial for predicting the drug's behavior in biological systems.
The mechanism of action for S-Methyldihydroziprasidone primarily involves:
These interactions lead to a balanced alteration in neurotransmitter levels, which is essential for treating schizophrenia and related disorders .
S-Methyldihydroziprasidone possesses several notable physical and chemical properties:
These properties are critical in formulating the drug for therapeutic use.
S-Methyldihydroziprasidone is primarily investigated for its potential applications in:
Research continues to explore its full therapeutic potential and optimize its use in clinical settings .
S-Methyldihydroziprasidone (SMDZ) is a major hepatic metabolite of the atypical antipsychotic ziprasidone, formed via reductive cleavage of the benzisothiazole ring followed by methylation. Its systematic IUPAC name is 6-chloro-5-(2-{4-[2-(methylsulfanyl)benzenecarboximidoyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-indol-2-one [1] [6]. The molecular formula is C₂₂H₂₅ClN₄OS, with a monoisotopic mass of 428.1438 Da and an average molecular weight of 428.98 g/mol [1] [5].
Structurally, SMDZ features:
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 22 | Molecular backbone |
Hydrogen (H) | 25 | Saturation of organic chains |
Chlorine (Cl) | 1 | Oxindole ring substituent |
Nitrogen (N) | 4 | Piperazine, imine, oxindole groups |
Oxygen (O) | 1 | Oxindole carbonyl |
Sulfur (S) | 1 | Methylthioether linkage |
The SMILES notation is CSC1=CC=CC=C1C(=N)N1CCN(CCC2=C(Cl)C=C3NC(=O)CC3=C2)CC1
, and the InChIKey is NHUDBVVEHOSVCD-UHFFFAOYSA-N
[1].
SMDZ exhibits distinct physicochemical properties influencing its analytical detection and metabolic fate:
Hydrolytic Vulnerability: The imine group (–C(=N)–) may hydrolyze under strong acidic/basic conditions, cleaving the aniline-piperazine linkage [7].
Table 2: Predicted Physicochemical Properties of S-Methyldihydroziprasidone
Property | Value | Method/Prediction Tool |
---|---|---|
Molecular Weight | 428.98 g/mol | Monoisotopic: 428.1438 Da |
LogP | 3.42–3.62 | ALOGPS/Chemaxon |
Water Solubility | 0.0384 mg/mL | ALOGPS |
pKa (Strongest Basic) | 9.75 | Chemaxon |
Hydrogen Bond Acceptors | 4 | DrugBank |
Hydrogen Bond Donors | 2 | DrugBank |
Polar Surface Area | 59.43 Ų | Chemaxon |
SMDZ diverges structurally and functionally from ziprasidone:
Structural Modifications:
Feature | Ziprasidone | S-Methyldihydroziprasidone |
---|---|---|
Core Ring System | Benzisothiazole fused ring | Open-chain methylthioaniline |
Molecular Formula | C₂₁H₂₁ClN₄OS | C₂₂H₂₅ClN₄OS |
Mass (Da) | 412.94 | 428.98 |
Key Functional Group | Cyclic sulfonamide | Aliphatic methylthioether |
Stereocenters | 0 | 1 (racemic) |
Receptor Binding Implications:Ziprasidone’s antipsychotic activity stems from potent antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors (Ki = 4.8 nM and 0.08–1.4 nM, respectively) [2] [4]. SMDZ shows significantly reduced affinity for these targets due to:
Metabolic Interrelationship:SMDZ is generated via aldehyde oxidase-mediated reductive cleavage of ziprasidone, accounting for ~20% of its hepatic metabolism. It is further oxidized to sulfoxides (e.g., CWM555KT4Q) or excreted unchanged [6] [8]. Therapeutic drug monitoring (TDM) studies show the SMDZ:ziprasidone serum ratio decreases with rising ziprasidone concentrations (median ratio: 0.57), indicating non-linear kinetics [3].
Analytical Differentiation:Chromatographic methods (HPLC-UV-MS) resolve SMDZ (RT ~14.2 min) from ziprasidone (RT ~11.5 min) using C18 columns and acetonitrile/ammonium formate gradients. Key mass spectral differences:
Table 3: Clinically Relevant Metabolites of Ziprasidone
Compound Name | Molecular Formula | CAS/UNII | Structural Relationship to Ziprasidone |
---|---|---|---|
Ziprasidone | C₂₁H₂₁ClN₄OS | 146939-27-7 | Parent compound |
S-Methyldihydroziprasidone | C₂₂H₂₅ClN₄OS | 194280-91-6 | Reductive cleavage + methylation |
S-Methyldihydroziprasidone sulfoxide | C₂₂H₂₅ClN₄O₂S | 194280-90-5 / CWM555KT4Q | Oxidation of methylthioether |
Ziprasidone sulfone | C₂₁H₂₁ClN₄O₃S | Not specified | Oxidation of benzisothiazole sulfur |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7